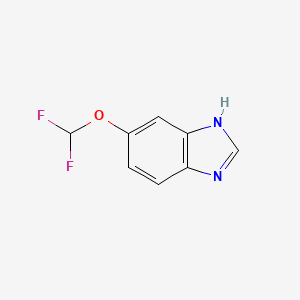

5-Difluoromethoxy-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-4,8H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEMYXZVTXEZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Convergent and Multi-Step Synthetic Pathways to 5-Difluoromethoxy-1H-benzimidazole

Routes Initiating from Acetanilide (B955) Derivatives (e.g., 4-hydroxy acetanilide, Paracetamol)

A well-documented and industrially relevant synthetic route begins with the readily available starting material, 4-hydroxy acetanilide (paracetamol). google.comprimescholars.com This multi-step process is valued for its use of accessible precursors. google.com

The general sequence involves the following key transformations:

Difluoromethylation : The phenolic hydroxyl group of 4-hydroxy acetanilide is etherified using a difluoromethylating agent, such as difluoromethylene chloride, in the presence of a base like sodium hydroxide (B78521) (NaOH). primescholars.com This step forms N-[4-(difluoromethoxy)phenyl]acetamide. primescholars.com

Nitration : The acetamide (B32628) derivative is then nitrated to introduce a nitro group onto the benzene (B151609) ring, typically ortho to the acetamide group, yielding N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide. primescholars.com

Hydrolysis : The acetamide group is hydrolyzed under basic conditions to afford the corresponding amine, [4-(difluoromethoxy)-2-nitrophenyl]amine. primescholars.com

Reduction : The nitro group is reduced to an amine, forming the crucial intermediate 4-Difluoromethoxy-o-phenylenediamine. primescholars.com

Cyclization : The resulting diamine is then cyclized to form the benzimidazole (B57391) ring. primescholars.com For instance, reaction with carbon disulfide leads to the formation of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, a key intermediate for proton pump inhibitors. google.comprimescholars.com

Synthesis via 4-Difluoromethoxy-o-phenylenediamine

The most direct route to the this compound scaffold utilizes 4-Difluoromethoxy-o-phenylenediamine as the immediate precursor. google.compatsnap.com This intermediate is central to various cyclization strategies. Its synthesis is typically the culmination of the pathway starting from paracetamol, as described previously. primescholars.com The cyclocondensation of this diamine is a highly effective method for forming the benzimidazole ring. google.compatsnap.com

Exploration of Cyclocondensation and Cyclization Reactions

The formation of the benzimidazole ring from 4-Difluoromethoxy-o-phenylenediamine is achieved through cyclocondensation reactions with various one-carbon synthons.

Reaction with Carbon Disulfide : A widely used method involves reacting the diamine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). patsnap.comasianpubs.org This reaction proceeds through a condensation stage to form a dithiocarbamate (B8719985) intermediate, followed by a cyclization stage where hydrogen sulfide (B99878) is eliminated, yielding 5-(difluoromethoxy)-1H-benzimidazole-2-thiol. google.com This process is often carried out in a single pot using water as the solvent, which presents a greener and more cost-effective alternative to organic solvents. google.com

Reaction with Formic Acid : To synthesize the parent this compound (without the 2-thiol group), 4-Difluoromethoxy-o-phenylenediamine can be refluxed with formic acid. prepchem.com This reaction provides a direct route to the unsubstituted benzimidazole core.

Reaction with Aldehydes : Condensation with various aldehydes in the presence of an oxidizing agent or catalyst is a common method for producing 2-substituted benzimidazoles. nih.govnih.gov For example, reacting o-phenylenediamines with aldehydes using sodium bisulfite as a catalyst in ethanol (B145695) is an effective strategy. nih.gov

Implementation of Nucleophilic Substitution and S-Alkylation Strategies

The 2-thiol group of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol is a versatile functional handle for further molecular elaboration, primarily through nucleophilic substitution and S-alkylation reactions.

Nucleophilic Substitution : The thiol group (-SH) itself is typically introduced via cyclocondensation with carbon disulfide, where the diamine acts as a nucleophile. smolecule.com The reactivity of the thiol group allows it to participate in further nucleophilic reactions. smolecule.com

S-Alkylation : The thiol group can be readily deprotonated to form a thiolate anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, in S-alkylation reactions to form thioethers. asianpubs.orgsmolecule.com For instance, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol can be condensed with 2-chloro-N-acetamide derivatives in the presence of a base like potassium carbonate (K₂CO₃) to yield more complex substituted benzimidazoles. asianpubs.org This strategy is fundamental in building the final structures of many pharmaceutical compounds.

Optimization of Reaction Conditions and Process Parameters

To ensure high yield, purity, and process efficiency, the careful optimization of reaction conditions is paramount. Temperature and pH are critical parameters that are finely controlled throughout the synthesis.

Temperature and pH Control for Enhanced Yield and Selectivity

Precise control over temperature and pH is crucial at several stages of the synthesis of this compound and its derivatives.

During the difluoromethylation of 4-hydroxy acetanilide , the temperature is maintained around 50-55°C. primescholars.com The pH must be kept basic (greater than 9) to ensure the deprotonation of the phenolic hydroxyl group, which is necessary for the etherification reaction to proceed. Sodium hydroxide is added intermittently to maintain this alkaline condition. primescholars.com

In the cyclocondensation and cyclization of 4-Difluoromethoxy-o-phenylenediamine with carbon disulfide, the reaction is often divided into two distinct temperature stages for optimal results. google.com

Condensation Stage : This initial step is typically carried out at a lower temperature, ranging from 25-60°C. google.com

Cyclization Stage : Following the initial condensation, the temperature is elevated to between 60-100°C to facilitate the ring-closure and elimination of hydrogen sulfide. google.com

The table below illustrates how different temperature profiles during these stages can impact the final yield of 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

Table 1: Effect of Temperature and Reaction Time on Product Yield in the Synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole. patsnap.com

Furthermore, pH control is critical during the workup phase. After the cyclization is complete, the reaction mixture is acidified to precipitate the product. The pH is typically adjusted to a range of 4-6, with a pH of 5 often cited as optimal for isolating the 5-difluoromethoxy-2-mercapto-1H-benzimidazole product from the aqueous solution. google.com Acids such as hydrochloric acid, sulfuric acid, or phosphoric acid can be used for this neutralization step. google.com

Table of Compounds

Selection and Optimization of Solvent Systems

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction kinetics, yield, and purity. The selection process involves a careful balance of solubility of reactants, reaction temperature, and environmental impact.

Aqueous Systems: Aqueous media are often favored for their low cost, safety, and minimal environmental footprint. In the context of benzimidazole synthesis, water can facilitate the reaction of o-phenylenediamines with aldehydes or carboxylic acids, particularly under high-temperature conditions which can enhance reaction rates.

Organic Solvents: A wide array of organic solvents has been explored. Alcohols like ethanol and methanol (B129727) are common due to their ability to dissolve both the diamine precursors and the cyclizing reagents. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also utilized, particularly for their high boiling points and ability to solubilize a broad range of reactants.

The optimization of these solvent systems typically involves screening various solvents to identify the one that provides the highest yield and purity of this compound. Factors such as reactant concentration and temperature are co-optimized with the solvent choice.

Catalytic Approaches and Reagent Stoichiometry

Catalysis plays a pivotal role in the synthesis of benzimidazole derivatives, often enabling milder reaction conditions and improving yields. The stoichiometry of reagents is carefully controlled to maximize the formation of the desired product and minimize side reactions.

Alkali: Alkaline conditions are frequently employed in the synthesis of related 2-mercaptobenzimidazoles. A common method involves the reaction of an o-phenylenediamine (B120857) precursor with carbon disulfide in the presence of a strong base like potassium hydroxide. The alkali acts as a catalyst and also as a reactant, facilitating the cyclization to form the benzimidazole ring. The stoichiometry, typically involving two equivalents of the base, is crucial for driving the reaction to completion.

Carbon Disulfide (CS2): Carbon disulfide serves as the source of the C2 carbon atom in the synthesis of 2-mercaptobenzimidazoles. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the 2-mercaptobenzimidazole (B194830) ring system.

Polyethylene Glycol (PEG-600): PEG-600 can function as a green reaction medium and a phase-transfer catalyst. Its use aligns with green chemistry principles by offering a recyclable, non-volatile, and biodegradable alternative to traditional organic solvents. In benzimidazole synthesis, PEG can facilitate the reaction by enhancing the solubility of reactants and promoting the catalytic cycle.

| Catalyst/Reagent | Function in Synthesis | Stoichiometric Consideration |

| Alkali (e.g., KOH) | Catalyzes and participates in the cyclization reaction. | Typically 2 equivalents are used to ensure complete reaction. |

| Carbon Disulfide (CS2) | Provides the C2 carbon for the benzimidazole ring in 2-mercapto derivatives. | Used in slight excess to drive the reaction forward. |

| PEG-600 | Acts as a green solvent and/or phase-transfer catalyst. | Used as the reaction medium, its quantity depends on the scale. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key strategies include the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

The use of water or recyclable solvents like PEG-600 are prime examples of this approach. Catalyst systems are chosen not only for their efficiency but also for their potential for recovery and reuse, minimizing waste. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are also a hallmark of green chemistry in this context, as they reduce the need for intermediate purification steps, thereby saving energy and reducing solvent use. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods.

Strategies for Industrial-Scale Production and Scalability Assessment

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. A key consideration is the transition from batch to continuous flow processing, which can offer better control over reaction parameters, improved safety, and higher throughput.

The choice of equipment is critical; reactors must be able to handle potentially corrosive reagents like carbon disulfide and alkalis at various temperatures and pressures. Process optimization at an industrial scale focuses on maximizing yield and purity while minimizing costs and waste. This involves fine-tuning parameters such as reaction time, temperature, and agitation speed. A thorough scalability assessment also includes evaluating the availability and cost of raw materials, as well as developing robust and efficient methods for product isolation and purification, such as crystallization or chromatography.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Processing Mode | Primarily batch processing. | Transition to continuous flow for efficiency and safety. |

| Equipment | Glassware is common. | Robust reactors resistant to corrosion and pressure. |

| Optimization | Focus on yield and proof-of-concept. | Focus on cost-effectiveness, throughput, and waste minimization. |

| Purification | Often column chromatography. | Focus on crystallization and filtration for bulk processing. |

Derivatization Reactions of this compound

Derivatization of the this compound core is a common strategy to modulate its chemical and physical properties. Reactions typically target the thiol group (if present) or the nitrogen atoms of the benzimidazole ring.

For derivatives containing a thiol group at the 2-position, such as this compound-2-thiol, the sulfur atom is a prime site for functionalization.

S-Alkylation: This reaction involves the attachment of an alkyl group to the sulfur atom, typically by reacting the thiol with an alkyl halide in the presence of a base. This transformation is valuable for creating a diverse library of compounds with varied steric and electronic properties.

Acylation: Acylation at the sulfur atom can also be achieved, though S-acylated products can sometimes be less stable than their N-acylated counterparts. This reaction typically involves an acyl chloride or anhydride.

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated.

N-Alkylation: The reaction with alkyl halides in the presence of a base is a standard method for introducing alkyl groups at one or both nitrogen atoms. In the case of an unsymmetrically substituted benzimidazole like this compound, N-alkylation can lead to a mixture of N1 and N3 isomers, presenting a regioselectivity challenge that needs to be addressed through careful selection of reaction conditions. The use of phase-transfer catalysts can be beneficial in these reactions.

Formation of Fused and Tricyclic Systems (e.g., Benzimidazole-Thiazinone, Chalcone Adducts, Triazole Linkages)

The inherent reactivity of the this compound core, particularly when functionalized with a thiol group at the 2-position, provides a versatile platform for constructing more complex, rigidified structures. These fused systems often exhibit enhanced biological activity due to their constrained conformations.

Benzimidazole-Thiazinone Derivatives:

A notable example of tricyclic system formation is the one-pot synthesis of fused benzimidazole-thiazinone derivatives. mdpi.com This reaction involves the coupling of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol with various substituted trans-acrylic acids. The process is efficiently mediated by the coupling reagent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). mdpi.com

The proposed mechanism proceeds through several steps. Initially, a coupling reaction occurs between the acrylic acid and TBTU. This is followed by the addition of the benzimidazole thiol. A subsequent nucleophilic attack detaches the benzotriazole (B28993) group, and the final step involves an intramolecular Michael addition, where the sulfur atom of the benzimidazole ring attacks the α,β-unsaturated carbonyl system to yield the tricyclic benzimidazole-thiazinone product. mdpi.com The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. mdpi.com

Table 1: Synthesis of Substituted Benzimidazole-Thiazinone Derivatives

| Compound ID | Substituent on Acrylic Acid | Reaction Conditions | Key Intermediate | Final Product |

|---|---|---|---|---|

| CS1-CS10 | Various substituted phenyl groups | TBTU, DIPEA, dry DMF, rt, 36 h | (E)-1-(5-(difluoromethoxy)-2-mercapto-1H-benzo[d]imidazol-1-yl)-3-phenylprop-2-en-1-one | Fused tricyclic benzimidazole–thiazinone derivative |

Chalcone Adducts:

Chalcones, which are α,β-unsaturated ketones, serve as important synthons for creating various heterocyclic compounds. The conjugation of chalcones with a benzimidazole ring system can lead to derivatives with significant biological potential. nih.gov While specific examples starting directly from this compound are less detailed in the provided literature, the general synthetic strategy involves the condensation of a 2-acetylbenzimidazole (B97921) derivative with an appropriate aromatic aldehyde under basic conditions. nih.gov The resulting benzimidazole-chalcone derivative can then be used as a precursor for further cyclization reactions, forming fused systems like pyrimidines or benzodiazepines. The N-substitution on the benzimidazole ring, for instance with alkyl chains bearing cyclic moieties, has been shown to enhance cytotoxic effects in certain cancer cell lines. nih.gov

Triazole and Other Azole Linkages:

The fusion or linkage of azole rings, such as triazoles or tetrazoles, to the benzimidazole scaffold is another key strategy. For instance, novel heterocyclic systems have been developed by coupling 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol with a tetrazolo[1,5-a]quinoline (B14009986) moiety. researchgate.net This multi-step synthesis starts from a substituted 2-chloroquinoline-3-carbaldehyde, which is converted to a tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) using sodium azide. Subsequent reduction, chlorination, and finally coupling with the benzimidazole thiol yields the target molecule. researchgate.net Such molecular hybrids are of interest as they combine the pharmacophores of both quinoline (B57606) and benzimidazole, potentially leading to synergistic or novel biological activities. researchgate.net

Regioselective Synthesis and Control of Isomeric Impurities

The synthesis of substituted benzimidazoles often presents challenges related to regioselectivity, particularly when using asymmetrically substituted o-phenylenediamines. The formation of positional isomers can complicate purification and impact the final product's quality and biological activity.

Regioselective Synthesis:

The primary route to the benzimidazole ring involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. When 4-difluoromethoxy-o-phenylenediamine is used, condensation can theoretically lead to two different regioisomers: the desired this compound and the undesired 6-difluoromethoxy-1H-benzimidazole.

Achieving regioselectivity often depends on the specific reaction conditions and the nature of the cyclizing agent. For example, in the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, the cyclization of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide is a key step. patsnap.comgoogle.com Patents describe controlling the process conditions in two distinct stages—a condensation stage at a lower temperature (e.g., 25-60°C) followed by a cyclization stage at a higher temperature (e.g., 60-100°C)—to improve yield and likely control the formation of byproducts. google.com The choice of solvent is also critical; some methods utilize a single water solvent system to simplify the process and avoid organic solvents. patsnap.comgoogle.com

Control of Isomeric Impurities:

The control of impurities is paramount in pharmaceutical manufacturing. In the synthesis of pantoprazole (B1678409), a proton pump inhibitor derived from this compound-2-thiol, several process-related impurities can form. nih.gov One such critical impurity is a dimer, referred to as Impurity E, which can form during the oxidation of the pantoprazole sulfide intermediate to the final sulfoxide product. nih.govsemanticscholar.org

The formation of this dimer is influenced by the reaction conditions, particularly the concentration of the base (e.g., NaOH) used. nih.govsemanticscholar.org Studies have shown that highly basic conditions can promote the dimerization of the sulfoxide. semanticscholar.org Therefore, careful optimization of the base concentration is crucial to minimize the formation of this impurity to acceptable levels (e.g., ≤0.03%). nih.gov

Another key aspect is the purity of the starting materials. Impurities in the initial 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, a raw material in the synthesis of the antifungal drug voriconazole, can lead to isomeric impurities in the final active pharmaceutical ingredient (API). nih.gov This highlights the importance of controlling the purity of precursors to this compound to prevent the carryover and formation of related impurities in subsequent steps.

Table 2: Strategies for Impurity Control in Benzimidazole Synthesis

| Precursor/Intermediate | Potential Impurity | Control Strategy | Reference |

|---|---|---|---|

| 4-Difluoromethoxy-o-phenylenediamine | 6-Difluoromethoxy regioisomer | Staged temperature control during condensation and cyclization. | google.com |

| Pantoprazole Sulfide | Dimer Impurity (Impurity E) | Optimization of base (NaOH) concentration during oxidation. | nih.govsemanticscholar.org |

| General Benzimidazole Synthesis | Various side-products | Use of specific catalysts (e.g., Al₂O₃/CuI/PANI nanocomposite) to ensure clean conversion under mild conditions. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a related compound, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, reveals characteristic absorption bands. Key vibrational frequencies include a C=N stretching band around 1583 cm⁻¹ and a C-F stretching band at approximately 1176 cm⁻¹. For benzimidazole (B57391) derivatives in general, the N-H stretching vibration is typically observed in the range of 3200-2650 cm⁻¹. nih.gov The aromatic C-H stretching appears around 3031 cm⁻¹, while the aromatic C=C stretching is seen near 1558 cm⁻¹. nih.gov The presence of the difluoromethoxy group is also confirmed by a C-H stretching vibration at about 2995-3003 cm⁻¹ and Ar-OC stretching vibrations around 1256 and 1029 cm⁻¹. asianpubs.orgprimescholars.com

Table 1: Characteristic FT-IR Absorption Bands for 5-Difluoromethoxy-1H-benzimidazole and Related Compounds

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3200-2650 | nih.gov |

| Aromatic C-H | Stretching | ~3031 | nih.gov |

| Aliphatic C-H (-OCHF₂) | Stretching | ~2995-3003 | asianpubs.orgprimescholars.com |

| C=N | Stretching | ~1583 | |

| Aromatic C=C | Stretching | ~1558 | nih.gov |

| Ar-O-C | Stretching | ~1256, 1029 | primescholars.com |

| C-F | Stretching | ~1176 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. In the ¹H NMR spectrum of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, run in DMSO-d₆, a characteristic singlet for the -OCHF₂ group appears at approximately δ 6.95 ppm. The aromatic protons (Ar-H) resonate as a multiplet in the range of δ 6.74–7.91 ppm, and the N-H proton of the imidazole (B134444) ring appears as a singlet at δ 10.92 ppm. For other benzimidazole derivatives, the N-H proton signal can be found around δ 12.20-12.95 ppm. rsc.org The aromatic protons typically show complex splitting patterns depending on their substitution. nih.gov

Table 2: ¹H NMR Chemical Shifts for this compound and Related Compounds

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| -OCHF₂ | ~6.95 | s | DMSO-d₆ | |

| Aromatic-H | 6.74–7.91 | m | DMSO-d₆ | |

| Imidazole N-H | ~10.92 | s | DMSO-d₆ | |

| Imidazole N-H | 12.20-12.95 | s | DMSO-d₆ | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, the ¹³C NMR spectrum shows a peak for the C=N carbon at approximately 158.3 ppm and a signal for the -OCHF₂ carbon at 117.2 ppm. The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the substituents present. cdnsciencepub.commdpi.com For instance, in 2-methyl-1H-benzo[d]imidazole, the C2 carbon appears at δ 151.15 ppm, while the aromatic carbons resonate between δ 114.17 and 138.91 ppm. rsc.org

Table 3: ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Carbon Type | Chemical Shift (δ, ppm) | Solvent | Reference |

| C=N | ~158.3 | DMSO-d₆ | |

| -OCHF₂ | ~117.2 | DMSO-d₆ | |

| C2 (in 2-methyl-1H-benzo[d]imidazole) | 151.15 | DMSO-d₆ | rsc.org |

| Aromatic C (in 2-methyl-1H-benzo[d]imidazole) | 114.17 - 138.91 | DMSO-d₆ | rsc.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly useful for organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. wikipedia.orgbiophysics.org For a related compound, 2-(5-(Difluoromethoxy)-1H-benzo[d]imidazol-2- ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide, the difluoromethoxy group (-OCHF₂) exhibits a singlet at -81.24 ppm in the ¹⁹F NMR spectrum (in DMSO). asianpubs.org In another example, 4-(difluoromethoxy)benzonitrile, the difluoromethoxy group appears as a doublet at δ -91.25 ppm (J = 71.3 Hz) in CDCl₃. rsc.org The chemical shift and coupling patterns in ¹⁹F NMR provide valuable structural information about the fluorine-containing moiety. nih.govthermofisher.com

Table 4: ¹⁹F NMR Chemical Shifts for Difluoromethoxy Groups in Related Compounds

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| 2-(5-(Difluoromethoxy)-1H-benzo[d]imidazol-2- ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide | -81.24 | s | - | DMSO | asianpubs.org |

| 4-(difluoromethoxy)benzonitrile | -91.25 | d | 71.3 | CDCl₃ | rsc.org |

| (4-bromobenzyl)(difluoromethyl)sulfane | -94.20 | d | 56.3 | CDCl₃ | rsc.org |

Two-Dimensional NMR Techniques (e.g., HMQC, DEPT)

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. For the related compound, 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol, the molecular weight has been verified as 216.21 g/mol . ossila.com High-resolution mass spectrometry (HRMS) is often employed for precise mass determination. nih.gov

The fragmentation analysis of benzimidazole derivatives provides valuable structural information. While specific fragmentation data for this compound is not detailed in the provided results, the mass spectra for the related thiol derivative are available in the MassBank database under accession numbers MSBNK-KWR-KW109202, MSBNK-KWR-KW109203, and MSBNK-KWR-KW109204. massbank.eumassbank.euufz.de Analysis of these spectra can reveal characteristic fragmentation patterns, such as the loss of the difluoromethoxy group or cleavage of the imidazole ring, which are crucial for structural confirmation.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for assessing the purity of this compound and identifying any process-related impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purity assessment of this compound and its derivatives. primescholars.com A common method involves using a reverse-phase C18 column with UV detection. For instance, in the analysis of the related compound 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol, a mobile phase consisting of acetonitrile, water, and an acid (phosphoric or formic acid) is used. sielc.com This method can effectively separate the main compound from its impurities, including positional isomers like the 6-isomer. The purity of synthesized batches is often determined to be greater than 97%. ossila.com

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for the quantification of potential genotoxic impurities in 5-difluoromethoxy-2-mercapto-1H-benzimidazole, a starting material for the pharmaceutical agent pantoprazole (B1678409). nih.gov

HPLC Analysis Parameters for a Related Compound:

| Parameter | Value |

|---|---|

| Compound | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | UV, Mass-Spec (with formic acid instead of phosphoric acid) |

This table is based on data for a related thiol derivative. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions during the synthesis of benzimidazole derivatives. primescholars.comnih.gov By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, chemists can visualize the consumption of starting materials and the formation of the desired product. nih.gov For example, in the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide, a precursor to the benzimidazole, a toluene:ethyl acetate (B1210297) (60:40) solvent system is used for TLC monitoring. primescholars.com The completion of the reaction is often confirmed by the disappearance of the starting material spots and the appearance of a new product spot, which can be visualized under a UV lamp. nih.gov

Elemental Microanalysis for Stoichiometric Composition

Elemental microanalysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the weight percentages of its constituent elements (carbon, hydrogen, nitrogen, etc.). For derivatives of this compound, elemental analysis is performed to ensure the correct stoichiometric composition. asianpubs.org For example, the calculated elemental composition for 2-(5-(difluoromethoxy)-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (C16H12N3O2SClF2) was C, 50.07%; H, 3.15%; N, 10.95%; S, 8.35%. asianpubs.org The experimentally found values would be compared to these theoretical values to verify the compound's purity and composition.

Elemental Analysis Data for a Derivative:

| Element | Calculated % | Found % (Example) |

|---|---|---|

| C | 56.19 | 56.22 |

| H | 4.16 | 4.20 |

| N | 11.56 | 11.60 |

| S | 8.82 | 8.85 |

This data is for 2-(5-(difluoromethoxy)-1H-benzo[d]imidazol-2-ylthio)-N-m-tolylacetamide (C17H15N3O2SF2). asianpubs.org

X-ray Diffraction (XRD) for Crystal Structure Determination

For instance, the crystal structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (B1144303) was solved and found to belong to the triclinic, P-1 space group. mdpi.com Similarly, the structure of 2-(pyren-1-yl)-1H-benzimidazole was determined to be orthorhombic with a Pbca space group. researchgate.net These studies reveal intricate details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.comresearchgate.net Such analyses would be equally vital for understanding the solid-state properties of this compound.

Structure Activity Relationship Sar Investigations of 5 Difluoromethoxy 1h Benzimidazole Derivatives

Correlating Substituent Type and Position with Biological Potency

The type and placement of substituents on the benzimidazole (B57391) ring are critical determinants of biological activity. Research has consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions can dramatically alter the pharmacological profile of these compounds.

For instance, in a series of 2-phenyl-substituted benzimidazoles investigated for their anti-inflammatory potential, the presence of an amine group at the R¹ position enhanced the inhibition of COX-1, COX-2, and 5-lipoxygenase. Conversely, a study on N-acridin-9-yl-4-benzimidazo-2-ylbenzamides revealed that a nitro group at the C5 position of the benzimidazole ring was crucial for anti-inflammatory and CDK-inhibitory activities, while an amino or methyl group at the same position led to a complete loss of activity.

In the context of antimicrobial agents, the substitution pattern plays a vital role. For example, some studies have indicated that the presence of a benzimidazole ring at the fifth position of a pyrazole (B372694) ring is responsible for its biological activity. Furthermore, the introduction of different substituents at the N-1 position, such as benzyl (B1604629) groups, has been shown to increase chemotherapeutic activity.

| Position | Substituent | Observed Effect on Biological Activity | Reference |

| N-1 | Benzyl group | Enhanced anti-inflammatory action | |

| C-2 | Anacardic acid | Inhibition of COX-2 | |

| C-2 | Di-arylamine | Antagonism of the bradykinin (B550075) receptor | |

| C-5 | Nitro group | Pronounced anti-inflammatory and CDK-inhibitory activity | |

| C-5 | Amino or methyl group | Complete loss of anti-inflammatory and CDK-inhibitory activity | |

| C-6 | Varies | Activity inversely related to the length of the linker to the carboxyl group at C-2 |

Impact of Halogenation, particularly the Difluoromethoxy Group, on Bioactivity

Halogenation, and specifically the introduction of a difluoromethoxy (-OCHF₂) group, significantly modulates the bioactivity of benzimidazole derivatives. The difluoromethoxy group is an electron-withdrawing group that can enhance a compound's metabolic stability and membrane permeability. This is a key feature that has been exploited in the development of proton pump inhibitors (PPIs).

The presence of the difluoromethoxy group at the 5-position of the benzimidazole core is a defining characteristic of several pharmacologically important molecules. This substitution can influence the compound's chemical reactivity, for instance by enhancing the acidity of a thiol group at the 2-position.

Studies on fluorinated benzimidazoles have demonstrated their antimicrobial potential. For example, certain 2-substituted fluorinated benzimidazoles have shown notable antimicrobial activity. The electron-withdrawing nature of fluorine can be a contributing factor to this property.

| Halogen-Containing Group | Position | Impact on Properties/Bioactivity | Reference |

| Difluoromethoxy (-OCHF₂) | 5 | Enhances metabolic stability and membrane permeability. | |

| Difluoromethoxy (-OCHF₂) | 5 | Increases acidity of a thiol group at position 2. | |

| Fluoro (-F) | 5 | Contributes to antimicrobial properties. |

Analysis of Electron-Withdrawing and Electron-Donating Groups on Pharmacological Profiles

The electronic properties of substituents, whether they are electron-withdrawing or electron-donating, have a profound impact on the pharmacological profiles of benzimidazole derivatives.

Electron-Withdrawing Groups (EWGs):

Generally, the presence of EWGs such as nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups has been associated with enhanced antimicrobial activity. For example, benzimidazole derivatives with a chloro group at the ortho position or a nitro group at the para position have shown to be effective against bacterial strains. Similarly, the presence of fluoro and nitro groups at the meta or para positions has been linked to antimicrobial properties. In the context of topoisomerase I inhibitors, the presence of a 5-formyl, 5-(aminocarbonyl), or 5-nitro group, all capable of acting as hydrogen bond acceptors, correlated with inhibitory potential.

Electron-Donating Groups (EDGs):

Conversely, electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups have shown to be favorable in other contexts. For instance, in one study, these groups at the para position contributed to promising antifungal activity. However, in another series of compounds, the replacement of an isopropyl group with electron-withdrawing dichloromethyl or trifluoromethyl groups resulted in a decrease in antiviral activity against the Lassa virus.

| Group Type | Substituent Example | General Effect on Activity | Specific Example of Activity | Reference |

| Electron-Withdrawing | Nitro (-NO₂) | Often enhances antimicrobial and anticancer activity. | 5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazole showed high activity as a topoisomerase I inhibitor. | |

| Electron-Withdrawing | Chloro (-Cl) | Can increase antibacterial potency. | A chloro group at the ortho position was effective against bacterial strains. | |

| Electron-Donating | Methoxy (-OCH₃) | Can enhance antifungal activity in some cases. | A methoxy group at the para position showed promising antifungal activity. | |

| Electron-Donating | Methyl (-CH₃) | Can enhance antifungal activity in some cases. | A methyl group at the para position showed promising antifungal activity. |

Influence of Molecular Lipophilicity on Biological Interactions

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter influencing the biological interactions of 5-Difluoromethoxy-1H-benzimidazole derivatives. The difluoromethoxy group itself can enhance membrane permeability, a property linked to lipophilicity.

In the development of Lassa virus inhibitors, it was observed that the substitution with a more lipophilic tert-butylphenyl group increased potency. This suggests that enhanced lipophilicity can facilitate the interaction of the molecule with its biological target. Conversely, a less lipophilic 4-methoxyphenyl (B3050149) group reduced the antiviral activity.

Furthermore, the presence of a butyl chain at the 2-position of the benzimidazole moiety has been shown to help the derivative bind tightly within a lipophilic pocket of its receptor, highlighting the importance of lipophilic interactions in ligand-receptor binding.

Computational and Theoretical Chemistry Studies

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides critical insights into binding modes and affinities, guiding the rational design of therapeutic agents.

Analysis of Binding Modes and Affinities with Enzymes

The benzimidazole (B57391) core is a key feature in many enzyme inhibitors. While specific docking studies for 5-Difluoromethoxy-1H-benzimidazole are not extensively documented for all targets, analysis of related benzimidazole derivatives provides a strong predictive framework for its potential interactions.

α-glucosidase: This enzyme is a key target in the management of type 2 diabetes. Molecular docking studies on various benzimidazole-based inhibitors have shown that the benzimidazole nucleus often establishes crucial interactions within the enzyme's active site. Key interactions typically involve hydrogen bonding with residues such as Asp214 and Glu276, and arene-arene interactions with aromatic residues like Phe177. The 5-difluoromethoxy substituent, with its electron-withdrawing nature and potential for hydrogen bond acceptance, would likely modulate these interactions, potentially enhancing binding affinity.

Bacterial Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in bacteria and a well-established target for antimicrobial agents. Docking studies of benzimidazole-based DHFR inhibitors reveal that the bicyclic ring system fits into the active site, forming hydrogen bonds with key residues like Asp27 and interacting hydrophobically with residues such as Phe31 and Ile94 nih.gov. The specific substitution at the 5-position influences the orientation and binding energy within this pocket.

DNA Gyrase: A type II topoisomerase, DNA gyrase is a critical bacterial enzyme for DNA replication and a target for antibiotics. Computational studies of 2,5(6)-substituted benzimidazoles have identified these compounds as promising inhibitors. Docking simulations predict that these molecules bind to the ATP-binding site of the GyrB subunit, where they can form key hydrogen bonds with residues like Asn46 and Asp73. The substituent at the 5-position plays a significant role in anchoring the ligand within the binding pocket.

H+/K+-ATPase: The gastric proton pump, H+/K+-ATPase, is the target of proton pump inhibitors (PPIs) used to treat acid-related disorders. Pantoprazole (B1678409), a well-known PPI, is a derivative of this compound. In the acidic environment of the stomach's parietal cells, pantoprazole undergoes an acid-catalyzed conversion to a reactive cationic sulfenamide. This activated form then forms a covalent disulfide bond with specific cysteine residues on the luminal side of the H+/K+-ATPase nih.gov. Studies have identified Cys-813 and Cys-822 as the primary sites of covalent attachment, leading to irreversible inhibition of the pump's activity nih.govbiocrick.com. This interaction is not a typical reversible binding event but a mechanism-based covalent inhibition predicted by the compound's chemical reactivity in an acidic environment.

Below is a summary of typical interacting residues for benzimidazole scaffolds with these enzyme targets.

| Enzyme Target | Key Interacting Residues (Typical for Benzimidazole Scaffold) | Type of Interaction |

| α-Glucosidase | Asp214, Glu276, Phe177 | Hydrogen Bonding, Pi-Pi Stacking |

| Bacterial DHFR | Asp27, Phe31, Ile94 | Hydrogen Bonding, Hydrophobic |

| DNA Gyrase (GyrB) | Asn46, Asp73 | Hydrogen Bonding |

| H+/K+-ATPase | Cys-813, Cys-822 | Covalent Disulfide Bond |

Exploration of Interactions with Nucleic Acids

Benzimidazole derivatives are known to interact with DNA through various modes, including groove binding and intercalation. The planarity of the ring system allows it to fit within the structural features of the DNA double helix.

G-quadruplex DNA: These are four-stranded nucleic acid structures that form in guanine-rich sequences, commonly found in telomeres and oncogene promoter regions. They have emerged as important targets for anticancer drug design. A study on a benzimidazole-1,2,3-triazole hybrid molecule derived from 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol demonstrated a selective interaction with G-quadruplex DNA over standard duplex DNA scispace.com. Spectroscopic and viscosity measurements, supported by molecular docking, indicated that the compound likely binds to the grooves of the G-quadruplex structure scispace.comresearchgate.net. This selective binding was shown to stabilize the G-quadruplex conformation, highlighting the potential of this scaffold in targeting these unique DNA structures scispace.com.

DNA Groove Binding: The minor groove of DNA is a frequent binding site for small molecules, including various benzimidazole derivatives eprajournals.com. The curvature of the benzimidazole molecule often complements the shape of the minor groove, particularly in A-T rich regions. Binding is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the floor and walls of the groove. Docking studies of a 5-(difluoromethoxy)-1H-benzimidazole derivative suggest that it acts as a G-quadruplex DNA groove binding molecule scispace.comresearchgate.net.

Investigation of Protein-Ligand Interactions

GABAA Receptor: Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels in the central nervous system and are the primary targets for benzodiazepines and other anxiolytic drugs. Molecular docking studies of various benzimidazole derivatives have explored their potential to bind to the benzodiazepine (B76468) site located at the interface of α and γ subunits of the GABAA receptor ukm.mynih.gov. These studies have shown that benzimidazoles can mimic the interactions of known ligands, with binding affinities predicted to be in the range of -7 to -8 kcal/mol nih.govnih.gov. Key interactions often involve hydrogen bonding with histidine and threonine residues and pi-alkyl interactions with tyrosine and phenylalanine residues within the binding pocket ukm.my.

GP2 Protein: Currently, there are no published computational or theoretical studies detailing the molecular docking or interaction of this compound with the GP2 protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a deeper understanding of its intrinsic reactivity and behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule nih.gov. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability; a smaller gap suggests higher reactivity researchgate.net.

For this compound, the electron-withdrawing difluoromethoxy group (-OCHF₂) is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzimidazole. This effect can influence the molecule's reactivity and its ability to participate in charge-transfer interactions with biological targets. In a study of the related benzimidazole fungicide benomyl, the HOMO-LUMO energy gap was calculated to be 5.039 eV, providing a reference point for the expected stability of the benzimidazole core researchgate.net.

| Molecule | HOMO Energy | LUMO Energy | Energy Gap (ΔE) |

| Benomyl (Reference) | Not Specified | Not Specified | 5.039 eV researchgate.net |

| This compound | Predicted to be lowered | Predicted to be lowered | Varies based on calculation |

Electrostatic Potential Surface Mapping for Reactive Regions

An Electrostatic Potential (ESP) surface map illustrates the charge distribution of a molecule and is a valuable tool for predicting intermolecular interactions. The map displays regions of positive (electron-poor, blue/green) and negative (electron-rich, red/yellow) electrostatic potential. These regions are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic attraction, which govern how a ligand recognizes and binds to a protein's active site researchgate.net.

For this compound, the ESP map is expected to show distinct features. The nitrogen atoms of the imidazole (B134444) ring, particularly the non-protonated nitrogen, will represent a region of negative potential, making them key hydrogen bond acceptors. Conversely, the N-H protons will be regions of positive potential, acting as hydrogen bond donors. The highly electronegative fluorine atoms of the difluoromethoxy group will create a significant region of negative electrostatic potential around that substituent, influencing its orientation and interactions within a binding pocket researchgate.net.

Homology Modeling for Novel Target Proteins

Information regarding the use of homology modeling to identify novel protein targets specifically for this compound is not available in the current body of scientific literature. This computational technique is employed when a three-dimensional structure of a target protein is not available experimentally. The process involves using the known structure of a related homologous protein as a template to build a model of the target protein's structure. For benzimidazole derivatives, this approach has been used to model target enzymes like Plasmodium falciparum adenylosuccinate lyase to understand how potential drug candidates might interact with them. nih.govnih.gov However, no studies have been identified that apply this method to find novel targets for this compound.

Molecular Dynamics Simulations for Conformational Behavior and Stability in Biological Environments

There is no available research detailing molecular dynamics (MD) simulations conducted specifically on this compound. MD simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. In drug discovery, these simulations can predict how a compound like a benzimidazole derivative will behave in a biological environment, such as near a protein target or within a cell membrane. mdpi.com They provide insights into the compound's conformational flexibility, stability, and the nature of its interactions with its target. nih.govrsc.org Studies on other benzimidazole compounds have used MD simulations to confirm the stability of ligand-protein complexes and to refine the understanding of their binding dynamics. researchgate.netresearchgate.net However, the application of these simulation techniques to this compound has not been documented in the reviewed literature.

Applications of the 5 Difluoromethoxy 1h Benzimidazole Scaffold in Medicinal Chemistry Research in Vitro Studies

Development of Antimicrobial Agents

Researchers have synthesized and evaluated a new class of fluorobenzimidazole derivatives for their potential as antimicrobial agents. The synthesis process begins with 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, which is then reacted with various 2-chloro-N-phenylacetamide derivatives. asianpubs.org This results in a series of 2-((5-(difluoromethoxy)-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted-phenyl)acetamide compounds, which have been screened in vitro for their efficacy against a range of bacterial and fungal strains. asianpubs.org

A series of novel compounds derived from the 5-difluoromethoxy-1H-benzimidazole scaffold were tested for their in vitro antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. asianpubs.org The efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) in μg/mL, with the antibiotic Ofloxacin used as a standard for comparison.

Among the tested derivatives, several compounds displayed notable activity. Specifically, the derivative with a 4-fluoro substitution on the N-phenyl ring showed the most promising activity against S. aureus with an MIC value of 12.5 μg/mL. The compounds with 2-chloro and 4-bromo substitutions also exhibited good efficacy against S. aureus, both with an MIC of 25 μg/mL. Against E. faecalis, the 4-fluoro substituted derivative was again the most potent, with an MIC of 25 μg/mL. The results indicate that the presence and position of halogen substituents on the terminal phenyl ring play a significant role in modulating the antibacterial activity against these Gram-positive strains. asianpubs.org

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound Derivatives against Gram-Positive Bacteria

| Compound ID | Substituent (R) on N-phenyl ring | Staphylococcus aureus | Enterococcus faecalis |

|---|---|---|---|

| IIIa | 2-Cl | 25 | 50 |

| IIIb | 4-Cl | 50 | 50 |

| IIIc | 2-Br | 50 | 50 |

| IIId | 4-Br | 25 | 50 |

| IIIe | 2-F | 50 | 50 |

| IIIf | 4-F | 12.5 | 25 |

| IIIg | 2-NO₂ | 50 | 100 |

| IIIh | 3-NO₂ | 100 | 100 |

| IIIi | 4-NO₂ | 50 | 50 |

| IIIj | 4-OCH₃ | 100 | 100 |

| Ofloxacin | (Standard) | 6.25 | 12.5 |

Data sourced from the Asian Journal of Organic & Medicinal Chemistry. asianpubs.org

The same series of this compound derivatives was evaluated against the Gram-negative bacterial strains Escherichia coli and Pseudomonas aeruginosa. asianpubs.org The in vitro screening revealed that some of the compounds exhibited promising results, particularly against Gram-negative strains. asianpubs.org

The derivative featuring a 4-fluoro substituent demonstrated the highest potency against both E. coli and P. aeruginosa, with MIC values of 12.5 μg/mL and 25 μg/mL, respectively. The compound with a 4-bromo group also showed significant activity against E. coli (MIC 25 μg/mL). In general, compounds with electron-withdrawing groups, especially halogens at the para position of the phenyl ring, tended to show better efficacy compared to those with electron-donating groups like methoxy (B1213986), or nitro groups at the meta position. asianpubs.org

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound Derivatives against Gram-Negative Bacteria

| Compound ID | Substituent (R) on N-phenyl ring | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|

| IIIa | 2-Cl | 25 | 50 |

| IIIb | 4-Cl | 25 | 50 |

| IIIc | 2-Br | 50 | 50 |

| IIId | 4-Br | 25 | 50 |

| IIIe | 2-F | 50 | 50 |

| IIIf | 4-F | 12.5 | 25 |

| IIIg | 2-NO₂ | 50 | 100 |

| IIIh | 3-NO₂ | 100 | 100 |

| IIIi | 4-NO₂ | 50 | 50 |

| IIIj | 4-OCH₃ | 100 | 100 |

| Ofloxacin | (Standard) | 6.25 | 12.5 |

Data sourced from the Asian Journal of Organic & Medicinal Chemistry. asianpubs.org

The antifungal potential of the synthesized this compound derivatives was assessed against two common fungal pathogens, Aspergillus niger and Candida albicans. asianpubs.org The antifungal drug Fluconazole was used as the reference standard in these in vitro assays. asianpubs.org

Table 3: In Vitro Antifungal Activity (MIC, μg/mL) of this compound Derivatives

| Compound ID | Substituent (R) on N-phenyl ring | Aspergillus niger | Candida albicans |

|---|---|---|---|

| IIIa | 2-Cl | 50 | 50 |

| IIIb | 4-Cl | 50 | 100 |

| IIIc | 2-Br | 100 | 100 |

| IIId | 4-Br | 50 | 50 |

| IIIe | 2-F | 50 | 100 |

| IIIf | 4-F | 25 | 25 |

| IIIg | 2-NO₂ | 100 | 100 |

| IIIh | 3-NO₂ | 100 | 100 |

| IIIi | 4-NO₂ | 50 | 100 |

| IIIj | 4-OCH₃ | 100 | 100 |

| Fluconazole | (Standard) | 12.5 | 6.25 |

Data sourced from the Asian Journal of Organic & Medicinal Chemistry. asianpubs.org

Exploration of Anticancer Potential

The benzimidazole (B57391) scaffold is a well-established pharmacophore in oncology, with numerous derivatives reported to possess potent anticancer properties. nih.gov However, specific research into the anticancer potential of the this compound scaffold is not as extensively documented.

While a wide array of benzimidazole derivatives have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines, specific studies focusing on the cytotoxic effects of compounds derived from the this compound core are limited in the currently available literature. The general class of benzimidazoles has shown efficacy against cell lines such as those from lung, breast, and liver cancers, but direct data for the 5-difluoromethoxy variant is not specified. nih.govnih.gov

The anticancer effects of benzimidazole compounds are often attributed to their ability to interfere with fundamental cellular processes. One of the key mechanisms is the inhibition of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. nih.govnih.gov Several benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerase I. nih.govresearchgate.net For instance, studies on compounds like 5-methyl- and 5-chloro-substituted benzimidazoles have confirmed their ability to inhibit topoisomerase I activity in in vitro assays. nih.gov

Another related mechanism involves the direct interaction of benzimidazole derivatives with DNA. Electrochemical studies have been used to investigate the binding between various 1H-benzimidazole derivatives and both double-stranded and single-stranded DNA, suggesting that such interactions could contribute to their biological activity. jrespharm.com While these mechanisms are well-established for the broader benzimidazole family, specific investigations to confirm that derivatives of the this compound scaffold act via topoisomerase inhibition or direct DNA binding have not been detailed in the reviewed literature.

Research into Antioxidant Activities (e.g., DPPH Free Radical Scavenging)

Derivatives of the this compound scaffold have been investigated for their potential as antioxidants. primescholars.com The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. bas.bgresearchgate.netunica.it In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its radical scavenging potential. researchgate.netunica.it

Studies on various benzimidazole derivatives have shown that their antioxidant capacity can be influenced by the nature and position of substituents on the benzimidazole core. unica.itnih.gov For instance, the presence of hydroxyl groups on an associated aryl ring can significantly enhance antioxidant activity. unica.it While specific DPPH scavenging data for this compound itself is not extensively detailed in the provided results, the general class of benzimidazoles, particularly those with hydrazone moieties, has demonstrated notable radical scavenging effects. bas.bgunica.it

Table 1: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound Type | Assay | Activity | Reference |

|---|---|---|---|

| Benzimidazole-2-thione hydrazone derivatives | DPPH radical scavenging | Effective | bas.bg |

| Bis-benzimidazole derivatives | DPPH radical scavenging | Significant | researchgate.net |

| 2-substituted benzimidazoles | DPPH radical scavenging | Active | nih.gov |

| Benzimidazole hydrazones with phenolic hydroxy groups | DPPH, FRAP, ORAC | Potent radical-scavenging | unica.it |

Enzyme Inhibition Studies

α-Glucosidase Inhibition for Antidiabetic Research

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. brieflands.comnih.gov This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibiting α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

Numerous benzimidazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. brieflands.commdpi.com These studies have revealed that the inhibitory potency is highly dependent on the structural features of the derivatives. For example, benzimidazole-endowed chalcones have shown significant inhibitory activity, with IC50 values ranging from 20.47 ± 0.60 to 41.25 ± 0.37 µg/mL. mdpi.com Similarly, certain benzimidazole derivatives with aromatic amino acid moieties have demonstrated potent inhibition of both yeast and rat intestinal α-glucosidases, with some compounds exhibiting IC50 values in the low micromolar range. brieflands.com The standard drug acarbose (B1664774) is often used as a reference in these studies. mdpi.comnih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound Series | Enzyme Source | IC50 Range | Reference |

|---|---|---|---|

| Benzimidazole-endowed chalcones | Not specified | 20.47 ± 0.60 to 41.25 ± 0.37 µg/mL | mdpi.com |

| Benzimidazole derivatives with aromatic amino acids | Yeast α-glucosidase | 9.1 µM (most potent) | brieflands.com |

| Benzimidazole derivatives with aromatic amino acids | Rat intestinal α-glucosidase | 36.7 µM (most potent) | brieflands.com |

| Benzotriazole-based bis-Schiff bases | α-glucosidase | 1.10 ± 0.05 µM to 28.30 ± 0.60 µM | nih.gov |

Inhibition of Other Key Biological Enzymes (e.g., CK2, Eukaryotic Topoisomerase II, p38 MAP Kinase, CCR3 Receptor)

The benzimidazole scaffold has been utilized to develop inhibitors for a variety of other crucial enzymes implicated in disease pathways.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a central enzyme in inflammatory cell signaling and a significant target for autoimmune diseases. benthamscience.com Various structurally diverse inhibitors of p38 MAP kinase have been developed, with some advancing to clinical trials. benthamscience.comnih.gov Pyridinylimidazole compounds are a well-known class of p38 MAP kinase inhibitors that act by competitively binding to the ATP pocket of the enzyme. nih.gov The inhibition of p38 MAP kinase has shown efficacy in preclinical models of inflammation and arthritis. nih.govnih.gov

CCR3 Receptor: The CCR3 receptor is involved in the recruitment of eosinophils, which play a role in allergic inflammation and asthma. nih.gov Antagonists of the CCR3 receptor have been investigated for their potential to treat these conditions. While a study with a specific CCR3 antagonist, GW766994, did not significantly reduce sputum eosinophils in asthmatic patients, it did show a modest improvement in airway hyperresponsiveness, suggesting a potential role for CCR3-mediated mechanisms. nih.gov

Information regarding the specific inhibition of CK2 and eukaryotic topoisomerase II by this compound derivatives was not found in the provided search results.

Development of Antiviral Compounds

The benzimidazole nucleus is a well-established pharmacophore in antiviral drug discovery, with derivatives showing activity against a range of viruses. researchgate.netnih.gov

Activity against Specific Viruses (e.g., Lassa Virus, HIV, RNA and DNA Viruses)

Lassa Virus (LASV): Lassa fever is a severe viral hemorrhagic fever with no consistently effective treatment. nih.gov Benzimidazole derivatives have emerged as promising inhibitors of LASV entry by targeting the viral envelope glycoprotein (B1211001) complex (GPC). nih.govplos.org For instance, LHF-535, a benzimidazole derivative, is under development as a therapeutic for Lassa fever and has shown broad-spectrum activity against different Lassa virus lineages. plos.orgnih.gov In one study, synthesized benzimidazole derivatives exhibited excellent antiviral activities with IC50 values in the nanomolar range. nih.gov

HIV: The Human Immunodeficiency Virus (HIV) capsid protein (CA) is a crucial target for antiviral therapy as it is involved in multiple stages of the viral life cycle. nih.gov A benzimidazole derivative, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, was identified as an inhibitor of HIV-1 replication with an IC50 of 3 µM. nih.gov This compound is believed to interfere with capsid oligomerization. nih.gov

RNA and DNA Viruses: Benzimidazole derivatives have demonstrated broad-spectrum antiviral activity. nih.gov For example, benzimidazole ribosides have been identified as potent inhibitors of human cytomegalovirus (HCMV), a DNA virus. nih.gov One such compound, a benzimidazole l-riboside, also showed potent inhibition of Epstein-Barr virus (EBV) replication, another DNA virus, with an IC50 range of 0.15 to 1.1 µM. nih.govnih.gov Some 5-nitro-1H-benzimidazole derivatives have shown an inhibitory effect against the rotavirus Wa strain, an RNA virus. nih.gov

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Series | Virus | Target/Mechanism | IC50 | Reference |

|---|---|---|---|---|

| Benzimidazole derivatives (7d-Z, 7h-Z, 13c, 13d, 13f) | Lassa Virus (LASV) | Glycoprotein complex (GPC) | 7.58 to 15.46 nM | nih.gov |

| 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (696) | HIV-1 | Capsid (CA) protein | 3 µM | nih.gov |

| Benzimidazole l-riboside (1263W94) | Epstein-Barr Virus (EBV) | Viral replication | 0.15 to 1.1 µM | nih.govnih.gov |

| 5-nitro-1H-benzimidazole derivatives | Rotavirus Wa strain | Not specified | Not specified | nih.gov |

Other Pharmacological Activities of Synthesized Derivatives

The versatility of the benzimidazole scaffold extends to a multitude of other pharmacological activities. researchgate.netderpharmachemica.com Various derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties, among others. researchgate.netnih.govihmc.us The specific substitution patterns on the benzimidazole ring system are crucial in determining the type and potency of the observed biological activity. derpharmachemica.com For example, 2-substituted benzimidazoles are a common focus for the development of new therapeutic agents with improved efficacy and reduced toxicity. derpharmachemica.com

Anti-Inflammatory Properties

The benzimidazole scaffold is recognized as a valuable framework for developing anti-inflammatory agents. nih.gov Derivatives are known to target key enzymes and pathways involved in the inflammatory response, such as cyclooxygenases (COX), lipoxygenases (LOX), and phospholipase A2 (PLA2). nih.govnih.govresearchgate.net In vitro studies are crucial for elucidating the mechanisms behind these effects.

Pantoprazole (B1678409), a proton-pump inhibitor bearing the this compound core, has been investigated for its anti-inflammatory potential beyond its acid-suppressing function. Research suggests that pantoprazole may exert anti-inflammatory effects by modulating the production of cytokines, which are key signaling molecules in the inflammatory cascade. nih.gov In vitro studies have indicated that proton-pump inhibitors (PPIs) can decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net One study observed that pantoprazole infusion decreased plasma IL-1β concentrations. nih.gov While some studies suggest these effects may require high concentrations, the findings point to a potential intrinsic anti-inflammatory activity of the scaffold. nih.gov

Common in vitro assays used to evaluate the anti-inflammatory potential of benzimidazole derivatives include:

Enzyme Inhibition Assays: Measuring the inhibition of key inflammatory enzymes like COX-1, COX-2, 5-LOX, and secretory phospholipase A2 (sPLA2). nih.govresearchgate.net

Cytokine Release Assays: Quantifying the inhibition of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) from cells like lipopolysaccharide-stimulated macrophages. researchgate.net

Membrane Stabilization Assays: Using models like hypotonicity-induced hemolysis of red blood cells to assess the ability of a compound to stabilize lysosomal membranes, thereby preventing the release of inflammatory enzymes. mdpi.com

Protein Denaturation Inhibition: Assays using heat-induced denaturation of proteins like egg albumin or bovine serum albumin serve as a general screen for anti-inflammatory activity. mdpi.com

Table 1: In Vitro Anti-Inflammatory Activity of Pantoprazole

| Target | Finding | Assay/Model | Reference |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Decreased plasma concentrations following infusion. | Measurement in plasma of critically ill patients. | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production by PPIs suggested in in vitro studies. | In vitro cell culture models. | nih.govresearchgate.net |

Anthelmintic Research

Benzimidazole derivatives are a cornerstone of anthelmintic therapy, with drugs like Albendazole and Mebendazole widely used. wjpmr.com Their primary mechanism of action involves binding to the β-tubulin of parasitic worms, which disrupts microtubule formation and leads to parasite death. nih.gov While research on the specific 5-difluoromethoxy derivative is not extensively documented in this area, the general anthelmintic potential of the benzimidazole class warrants its investigation.

In vitro anthelmintic activity is commonly evaluated using various models, primarily involving the exposure of live parasites to the test compounds and observing the effects on their viability.

Key in vitro assays include:

Adult Motility Assay: Adult worms, such as the rodent nematodes Trichuris muris and Heligmosomoides polygyrus or the earthworm Pheretima posthuma, are incubated in solutions containing the test compound. wjpmr.comnih.govnih.gov The time taken for paralysis and/or death of the worms is recorded and compared against a standard drug like Levamisole or Piperazine citrate. wjpmr.comnih.gov

Larval Motility/Development Assays: The motility of larval stages (e.g., T. muris L1 stage) is observed after exposure to the test compounds, with inhibition of motility indicating potential activity. nih.gov

Egg Hatch Assay: This method assesses the ovicidal activity of a compound by incubating parasite eggs in various concentrations of the test substance and counting the percentage of eggs that fail to hatch compared to a control.

These established in vitro models provide a robust platform for screening new benzimidazole scaffolds, including the 5-difluoromethoxy variant, for novel anthelmintic drug discovery. nih.gov

Antihistaminic and Anti-Allergic Investigations

The benzimidazole structure has been identified as a pharmacophore with potential antihistaminic and anti-allergic properties. nih.govnih.gov These activities are typically mediated through the antagonism of histamine (B1213489) H1 receptors, which play a central role in allergic reactions.

In vitro evaluation is a critical first step in identifying and characterizing the antihistaminic potential of new compounds. The primary in vitro method for this purpose is the radioligand receptor binding assay. This technique measures the ability of a test compound to displace a radiolabeled H1 antagonist from its receptor sites on prepared cell membranes. The affinity of the compound for the receptor (often expressed as a Ki or IC50 value) is a direct measure of its potential H1-antagonist activity.

While specific in vitro antihistaminic studies on the this compound scaffold are not widely reported, the known activity of other derivatives suggests that this could be a promising area for future research.

Antiparasitic Research

Beyond helminths, the benzimidazole scaffold shows significant promise against protozoan parasites. nih.govlookchem.comrjpbr.com In vitro studies have confirmed the activity of several benzimidazole derivatives, including proton-pump inhibitors, against a range of protozoa responsible for diseases in humans. nih.govnih.gov

Pantoprazole, which features the this compound structure, has demonstrated potent in vitro activity against several medically important protozoan parasites. nih.gov A key study evaluated its efficacy against Trichomonas vaginalis, Giardia intestinalis (also known as Giardia lamblia), and Entamoeba histolytica. The results showed that Pantoprazole was highly active, with IC50 values in the nanomolar range, and was even more potent than Metronidazole, a standard drug used to treat these infections. nih.gov The antiparasitic activity of benzimidazoles is often linked to their ability to inhibit tubulin polymerization in the parasite, although other mechanisms may also be involved. nih.govresearchgate.net

Table 2: In Vitro Antiprotozoal Activity of Pantoprazole

| Parasite | Pantoprazole IC50 (µM) | Metronidazole IC50 (µM) | Reference |

|---|---|---|---|

| Giardia intestinalis | 0.081 | 0.540 | nih.gov |

| Trichomonas vaginalis | 0.091 | 0.240 | nih.gov |

| Entamoeba histolytica | 0.140 | 1.500 | nih.gov |

Neurotropic and Analgesic Studies

Recent research has explored the potential of benzimidazole derivatives in the management of pain, particularly neuropathic and inflammatory pain. frontiersin.org The mechanism is thought to be linked to the anti-inflammatory properties of the scaffold, specifically the modulation of neuroinflammatory processes. frontiersin.org

In vitro studies investigating the analgesic potential of benzimidazole derivatives often focus on their effects on inflammatory mediators in the nervous system. For example, research has shown that certain benzimidazole compounds can attenuate the increased expression of the pro-inflammatory cytokine TNF-α in the spinal cord, which is associated with opioid-induced paradoxical pain. frontiersin.org The in vitro component of such studies involves quantifying TNF-α levels in tissue homogenates or cell cultures. Additionally, general antioxidant activity, which can contribute to mitigating neuroinflammation, is often assessed in vitro using assays like the DPPH free radical scavenging method. frontiersin.org

While direct analgesic studies on the this compound scaffold are limited, its demonstrated anti-inflammatory and TNF-α-modulating potential suggests it could be a valuable candidate for further investigation in the context of neuroinflammation and pain. nih.govfrontiersin.org

Antihypertensive Research

The benzimidazole nucleus has been explored for its potential cardiovascular effects, including antihypertensive activity. nih.govnih.govnih.gov Studies on various derivatives have reported hypotensive effects, although the underlying mechanisms are diverse and not fully elucidated for all compounds. nih.gov

In vitro research in this area would typically involve screening for activity on biological targets that regulate blood pressure. These can include:

Enzyme Inhibition Assays: Testing for inhibition of enzymes like Angiotensin-Converting Enzyme (ACE).

Receptor Binding Assays: Assessing the affinity for receptors involved in vasoconstriction or vasodilation, such as adrenergic or angiotensin receptors.

Isolated Tissue Assays: Using isolated vascular tissues (e.g., aortic rings) to measure the direct vasodilatory or vasoconstrictive effects of the compounds.

Currently, there is a lack of specific in vitro antihypertensive data for the this compound scaffold. However, given the reported activity of other benzimidazole derivatives, this remains a potential field for future discovery. nih.gov

Applications in Materials Science and Nanotechnology

Utilization as a Precursor for Specialized Polymeric Materials and Coatings

The benzimidazole (B57391) moiety is a well-established building block for high-performance polymers, most notably polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal and chemical stability. The incorporation of 5-Difluoromethoxy-1H-benzimidazole as a monomer or functional additive into polymeric structures is a strategy to impart specific, enhanced characteristics to the resulting materials, such as those needed for aerospace components, flexible electronics substrates, and protective coatings. nih.govgoogle.comnasa.gov

The inherent rigidity of the fused aromatic and imidazole (B134444) rings in the benzimidazole structure contributes significantly to the high glass transition temperatures (Tg) and thermal stability of polymers derived from it. nih.gov Polybenzimidazoles are known to maintain their mechanical integrity at elevated temperatures. The introduction of fluorine atoms into polymer backbones is a recognized method for increasing thermal stability. nih.gov The difluoromethoxy (-OCHF₂) group in this compound contains strong carbon-fluorine bonds, which can enhance the thermal decomposition temperature of the polymer.